Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate

Pharmaceutical Analysis Regulatory Science ANDA

Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate, also known as Lenvatinib Impurity 14, is a synthetic quinoline-carbamate derivative with molecular formula C₂₄H₁₈ClN₃O₅ and molecular weight 463.87 g/mol. It is classified as a process-related impurity and reference standard for the multi-targeted tyrosine kinase inhibitor Lenvatinib, and is listed in multiple pharmacopeial monographs.

Molecular Formula C24H18ClN3O5
Molecular Weight 463.9 g/mol
CAS No. 417722-95-3
Cat. No. B040459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
CAS417722-95-3
Synonymsphenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate; Phenyl N-(4-(6-carbamoyl-7-methoxy-4-quinolyl)oxy-2-chlorophenyl)carbamate; Carbamic acid,[4-[[6-(aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]-,phenyl ester
Molecular FormulaC24H18ClN3O5
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)OC4=CC=CC=C4)Cl
InChIInChI=1S/C24H18ClN3O5/c1-31-22-13-20-16(12-17(22)23(26)29)21(9-10-27-20)32-15-7-8-19(18(25)11-15)28-24(30)33-14-5-3-2-4-6-14/h2-13H,1H3,(H2,26,29)(H,28,30)
InChIKeyBNMGPDZKAHVEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Regulatory Context of Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate (CAS 417722-95-3)


Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate, also known as Lenvatinib Impurity 14, is a synthetic quinoline-carbamate derivative with molecular formula C₂₄H₁₈ClN₃O₅ and molecular weight 463.87 g/mol [1]. It is classified as a process-related impurity and reference standard for the multi-targeted tyrosine kinase inhibitor Lenvatinib, and is listed in multiple pharmacopeial monographs [2]. The compound is supplied as a highly characterized reference material intended for Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production of Lenvatinib [1].

Why Generic Substitution Fails: Differential Regulatory and Structural Requirements for Lenvatinib Impurity 14


Although numerous Lenvatinib-related impurities are commercially available, each possesses a distinct structural identity and a specific regulatory role. Generic substitution with another impurity standard is precluded because pharmacopeial methods designate individual impurity markers for system suitability testing, and ANDA/NDA filers must demonstrate control of each identified impurity at validated levels [1]. Furthermore, Lenvatinib Impurity 14 is uniquely qualified for traceability against USP, EP, JP, and BP reference standards, and its phenyl carbamate moiety structurally differentiates it from cyclopropylamine-bearing variants such as Lenvatinib Impurity 8 [2].

Quantitative Evidence for Selecting Lenvatinib Impurity 14 Over Alternative Reference Standards


Multi-Compendial Qualification and Reference Standard Traceability Scope

Unlike generic research-grade impurity standards, Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate is qualified against USP, EP, JP, and BP pharmacopeial monographs, providing direct traceability for regulatory submissions [1]. Alternatives such as Lenvatinib Impurity 8 (CAS 417719-45-0) typically lack multi-compendial qualification and require additional bridging studies, introducing delays in ANDA/NDA filing.

Pharmaceutical Analysis Regulatory Science ANDA

Certified Purity Specification of ≥97% by HPLC

The target compound is supplied with a minimum purity of 97% as determined by HPLC, compared to representative Lenvatinib impurity standards that are frequently offered at 95% purity or without certified purity documentation . This higher specification reduces the need for further purification and improves accuracy in quantitative analytical method validation .

Quality Control Analytical Chemistry Impurity Profiling

Comprehensive Structure Elucidation Report Exceeding Typical Certificate of Analysis

The product includes a comprehensive Structure Elucidation Report (SER) containing NMR, MS, HPLC, IR, and UV spectral data, whereas many competitor standards provide only a basic Certificate of Analysis limited to HPLC purity and molecular weight [1]. This depth of characterization directly supports regulatory submission without requiring additional in-house structural confirmation [1].

Structural Biology Analytical Development Quality Assurance

Predicted Physicochemical Constants to Accelerate Method Development

Predicted boiling point (644.8 ± 55.0 °C), density (1.418 ± 0.06 g/cm³ at 20 °C), and pKa (11.16 ± 0.70) are available for this compound, providing critical starting parameters for chromatographic method development and forced degradation studies . In contrast, many uncharacterized impurity standards lack such data, forcing empiric, trial-and-error optimization .

Computational Chemistry Method Development Physicochemical Characterization

Procurement-Led Application Scenarios for Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate


ANDA and NDA Reference Standard for Lenvatinib Impurity Control

Utilize Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate as a pharmacopeially qualified reference standard for HPLC method validation and system suitability testing, ensuring compliance with USP and EP monographs and eliminating the need for bridging studies [1].

Quality Control of Lenvatinib Drug Substance and Drug Product

Employ the impurity standard for quantitative determination of Lenvatinib Impurity 14 in drug substance and formulation batches, leveraging its ≥97% HPLC purity and comprehensive Structure Elucidation Report for accurate quantification and regulatory reporting [1].

Synthetic Intermediate for Descyclopropyl Lenvatinib Metabolite Synthesis

Use the compound as a key intermediate in the synthesis of Descyclopropyl Lenvatinib (CAS 417719-51-8), a major metabolite of Lenvatinib required for pharmacokinetic, metabolic, and drug-drug interaction studies [1].

Analytical Method Development and Optimization Using Physicochemical Parameters

Apply the predicted boiling point, density, and pKa values to rationally design chromatographic separation conditions and develop stability-indicating methods for comprehensive Lenvatinib impurity profiling [1].

Quote Request

Request a Quote for Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.